molecular formula C12H19O3P B8765864 Diisopropyl phenylphosphonate CAS No. 7237-16-3

Diisopropyl phenylphosphonate

Cat. No.: B8765864
CAS No.: 7237-16-3
M. Wt: 242.25 g/mol
InChI Key: CTLLAZAHTUAAGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diisopropyl phenylphosphonate is a chemical compound with the linear formula C12H19O3P . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

Phosphonic acids, such as this compound, can be prepared from their esters, phosphinates, and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place under both acidic and basic conditions .


Molecular Structure Analysis

The molecular structure of this compound consists of a phosphonic acid that is diesterified with alkyl groups . The phosphorus atom is also directly attached to an alkyl group . The linear formula is C12H19O3P and the molecular weight is 242.257 .


Chemical Reactions Analysis

Phosphinic and phosphonic acids, like this compound, can be prepared from their esters by hydrolysis or dealkylation . The hydrolysis can occur under both acidic and basic conditions . The C-O bond may also be cleaved by trimethylsilyl halides .

Mechanism of Action

While the specific mechanism of action for diisopropyl phenylphosphonate is not available, it’s worth noting that phosphinic and phosphonic acids are known for their biological activity . They are used as stable bioisosteres for phosphate in biochemistry and medicinal chemistry .

Safety and Hazards

Diisopropyl phenylphosphonate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed .

Future Directions

Phosphinic and phosphonic acids, including diisopropyl phenylphosphonate, have a wide range of applications due to their biological activity . They are used in the treatment of various diseases and conditions, including bacterial infections, DNA virus and retrovirus infections, brain disorders, and osteoporosis . Future research may focus on optimizing the synthesis process and exploring new applications in medicine and other fields .

Properties

CAS No.

7237-16-3

Molecular Formula

C12H19O3P

Molecular Weight

242.25 g/mol

IUPAC Name

di(propan-2-yloxy)phosphorylbenzene

InChI

InChI=1S/C12H19O3P/c1-10(2)14-16(13,15-11(3)4)12-8-6-5-7-9-12/h5-11H,1-4H3

InChI Key

CTLLAZAHTUAAGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(C1=CC=CC=C1)OC(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
0.2 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.04 mmol
Type
reagent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
0.2 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dcype
Quantity
0.02 mmol
Type
reagent
Reaction Step Three

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